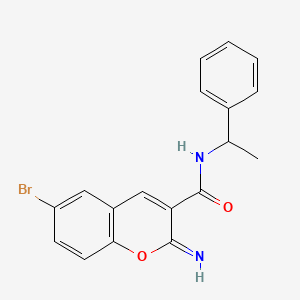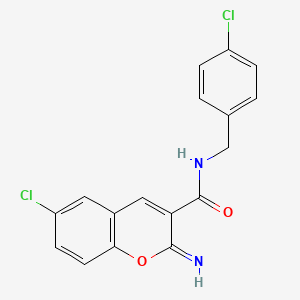
6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide
Descripción general
Descripción
6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide (CCIC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CCIC belongs to the class of chromene derivatives, which have been shown to exhibit diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide exerts its biological activity by interacting with various molecular targets. For example, 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Moreover, 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. Additionally, 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in protein degradation.
Biochemical and Physiological Effects:
6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide can induce apoptosis in cancer cells by activating the caspase pathway. Moreover, 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition to its anticancer activity, 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to exhibit antiviral activity by inhibiting the replication of HCV. Furthermore, 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide in lab experiments is its high potency against cancer cells. Moreover, 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to exhibit low toxicity towards normal cells, which is a desirable characteristic for a potential therapeutic agent. However, one of the limitations of using 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide is not fully understood, which can make it challenging to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide. One potential direction is to investigate the structure-activity relationship of 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide and its derivatives to optimize its anticancer and antiviral activity. Moreover, further studies are needed to elucidate the mechanism of action of 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide, which can provide insights into its potential therapeutic applications. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide in vivo, which can provide information on its potential toxicity and efficacy. Finally, studies are needed to investigate the potential of 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide as a lead compound for the development of novel therapeutic agents.
Aplicaciones Científicas De Investigación
6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide exhibits cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Moreover, 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition to its anticancer activity, 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has also been investigated for its antiviral properties. Studies have shown that 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide can inhibit the replication of hepatitis C virus (HCV) by targeting the viral helicase enzyme. Furthermore, 6-chloro-N-(4-chlorobenzyl)-2-imino-2H-chromene-3-carboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Propiedades
IUPAC Name |
6-chloro-N-[(4-chlorophenyl)methyl]-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-12-3-1-10(2-4-12)9-21-17(22)14-8-11-7-13(19)5-6-15(11)23-16(14)20/h1-8,20H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBXNGLQUQQLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



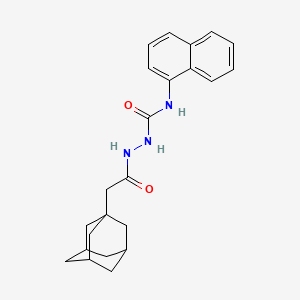
![2-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4279101.png)
![N-butyl-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4279106.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4279110.png)
![3-({[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4279111.png)
![3-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B4279113.png)
![propyl 4-(2,4-dichlorophenyl)-5-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279118.png)

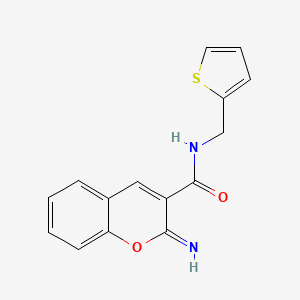
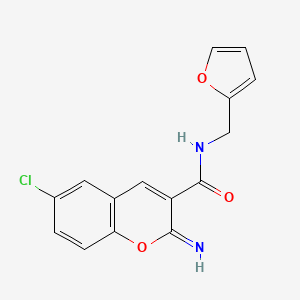
![methyl [4-(4-butylphenyl)-3-cyano-2-thienyl]carbamate](/img/structure/B4279160.png)
![methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate](/img/structure/B4279162.png)
